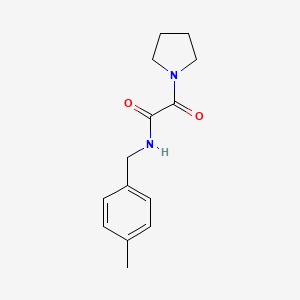
N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide, also known as MPAA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPAA is a derivative of the amino acid glycine, and it has been shown to have a variety of biochemical and physiological effects. In Additionally, we will list future directions for research on MPAA.
科学研究应用
N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on the nervous system, including the ability to enhance memory and improve cognitive function. Additionally, N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.
作用机制
The exact mechanism of action of N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is important for memory and cognitive function.
Biochemical and Physiological Effects
In addition to its effects on the nervous system, N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases. Additionally, N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been shown to have anticonvulsant properties, which may make it useful in the treatment of epilepsy.
实验室实验的优点和局限性
One of the main advantages of using N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide in lab experiments is its relatively low toxicity. N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been shown to have a low toxicity profile, which makes it a safe compound to use in experiments. Additionally, N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide is relatively easy to synthesize, which makes it a cost-effective compound to use in experiments.
One of the limitations of using N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain types of experiments. Additionally, the mechanism of action of N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are many future directions for research on N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide. One area of research that is currently being explored is the use of N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide in the treatment of Alzheimer's disease. N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been shown to have the ability to enhance memory and cognitive function, which may make it useful in the treatment of this disease. Additionally, N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide may have applications in the treatment of other neurological disorders, such as Parkinson's disease and epilepsy. Finally, further research is needed to fully understand the mechanism of action of N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide and how it interacts with different neurotransmitters in the brain.
合成方法
N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide can be synthesized using a variety of methods, including the reaction of glycine with 4-methylbenzaldehyde and pyrrolidine. This method has been shown to produce high yields of N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide and is relatively simple to perform. Other methods of synthesis have also been explored, including the use of different aldehydes and amines.
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-oxo-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11-4-6-12(7-5-11)10-15-13(17)14(18)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEAMCACEDQRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]-2-oxo-2-pyrrolidin-1-ylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methyl-N-(4-pyridinylmethyl)thiourea](/img/structure/B5232495.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)

![1-(4-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5232517.png)

![3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5232532.png)
![4-[(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5232533.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)

![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5232579.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine](/img/structure/B5232587.png)
